molecular formula C7H7N3OS B3032164 5-amino-3-methyl-7H-thiazolo[3,2-a]pyrimidin-7-one CAS No. 1189749-50-5

5-amino-3-methyl-7H-thiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B3032164
CAS No.: 1189749-50-5
M. Wt: 181.22
InChI Key: FZBCXDKITARKMX-UHFFFAOYSA-N
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Description

5-amino-3-methyl-7H-thiazolo[3,2-a]pyrimidin-7-one is a high-value bicyclic heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This compound features a fused molecular frame consisting of thiazole and pyrimidine rings with a bridgehead nitrogen atom, a structure recognized as a structural analog of biogenic purine bases and explored as a potential purine antagonist . The thiazolo[3,2-a]pyrimidine core is a privileged scaffold in pharmaceutical research, demonstrating a broad and promising spectrum of biological activities. Reported activities for this class of compounds include serving as acetylcholinesterase (AChE) inhibitors for Alzheimer's disease research , antimicrobial agents , and anti-inflammatory and analgesic compounds . Furthermore, derivatives have shown anticancer , antiviral , and antioxidant properties, making them a versatile template for developing novel therapeutic agents. The specific 5-amino and 3-methyl substitutions on the 7-one core structure are designed to provide strategic synthetic handles for further chemical diversification and optimization, allowing researchers to explore structure-activity relationships (SAR) and enhance specific pharmacological properties. This product is intended for research and development purposes in laboratory settings only. This compound is strictly for research use and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

5-amino-3-methyl-[1,3]thiazolo[3,2-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3OS/c1-4-3-12-7-9-6(11)2-5(8)10(4)7/h2-3H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZBCXDKITARKMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC(=O)C=C(N12)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401230343
Record name 5-Amino-3-methyl-7H-thiazolo[3,2-a]pyrimidin-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401230343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189749-50-5
Record name 5-Amino-3-methyl-7H-thiazolo[3,2-a]pyrimidin-7-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1189749-50-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Amino-3-methyl-7H-thiazolo[3,2-a]pyrimidin-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401230343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation of 2-Amino-2-Thiazoline Derivatives

A foundational approach involves 2-amino-2-thiazoline (1) as a starting material. Reacting 1 with ethyl propiolate (2a) or diethyl acetylenedicarboxylate (2b) in ethanol yields 2,3-dihydro-7H-thiazolo[3,2-a]pyrimidin-7-one derivatives (3a–3c) . For example, ethyl γ-hydroxytetrolate (2c) produces the 5-hydroxymethyl analog (3c) in 62% yield. Subsequent bromination with N-bromosuccinimide introduces a bromomethyl group at position 7, forming 10 , which undergoes catalytic hydrogenolysis over palladium-carbon to yield 7-methyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidin-5-one (11) . Adjusting substituents at the 5-position via nucleophilic substitution or oxidation can introduce the amino group.

Key Data :

  • Yield of 3c : 62.0%
  • Hydrogenolysis of 10 to 11 : Utilizes Pd/C catalyst under H₂ atmosphere.

One-Pot Multicomponent Synthesis Using Ionic Liquids

A patent by CN103012440A describes a one-pot method for thiazolo[3,2-a]pyrimidines using thiazolamine, aldehydes, and acetoacetic acid alkyl esters in ionic liquids. For instance, combining thiazolamine, benzaldehyde, and methyl acetoacetate in ethanol with 1-butyl-3-methylimidazolium chloride ([bmim]Cl) at reflux for 8 hours yields 7-methyl-6-ethoxycarbonyl-5-phenyl derivatives. To adapt this for 5-amino-3-methyl-7H-thiazolo[3,2-a]pyrimidin-7-one, formaldehyde could replace benzaldehyde, and methyl acetoacetate would supply the methyl group. Post-synthesis amination at position 5 via nitration (HNO₃/H₂SO₄) followed by reduction (Fe/HCl) introduces the amino group.

Key Data :

  • Reaction temperature: 35°C to solvent boiling point
  • Recrystallization solvent: Ethyl acetate or acetonitrile

Cyclization of 4-Amino-1,3-Thiazole-5-Carboxylate Derivatives

A PMC study outlines the synthesis of thiazolopyrimidinones from methyl 4-amino-1,3-thiazole-5-carboxylate. Heating this precursor in formamide at 150°C overnight formsthiazolo[4,5-d]pyrimidin-7(4H)-one (3) . Deprotonation with LiHMDS and alkylation with 1-(bromomethyl)-2-methyl-3-(trifluoromethyl)benzene introduces substituents at position 2. For 5-amino-3-methyl substitution, starting with 4-amino-3-methyl-1,3-thiazole-5-carboxylate and cyclizing in formamide could yield the target compound directly.

Key Data :

  • Cyclization time: 12–24 hours
  • Alkylation regioselectivity: Controlled by LiHMDS deprotonation

Acetic Anhydride-Mediated Cyclization of Ortho-Aminocarboxamides

A study in Monatshefte für Chemie demonstrates cyclization of ortho-aminocarboxamide 10 with acetic anhydride to form 5-methyl-2-(phenylamino)thiazolo[4,5-d]pyrimidin-7-one (11) . Applying this method to 4-(2-amino-3-methylthiazol-5-yl)carboxamide would yield this compound. The reaction proceeds via intramolecular cyclization, with acetic anhydride acting as both solvent and dehydrating agent.

Key Data :

  • Reaction time: 6 hours
  • Yield of 11 : 70%
  • Crystallization solvent: Ethanol/water (1:2)

Functionalization via Bromination and Amination

Introducing the amino group post-cyclization is achievable through bromination followed by amination. For example, bromination of 3-methyl-7H-thiazolo[3,2-a]pyrimidin-7-one at position 5 using N-bromosuccinimide generates 5-bromo-3-methyl-7H-thiazolo[3,2-a]pyrimidin-7-one. Subsequent treatment with ammonia (NH₃) in ethanol under pressure replaces bromine with an amino group.

Key Data :

  • Bromination reagent: N-bromosuccinimide in ethanol
  • Amination conditions: 100°C, 12 hours, sealed tube

Spectroscopic Confirmation and Regioselectivity

Structural validation via ¹H NMR, ¹³C NMR, and IR is critical. For instance, the absence of olefinic protons in ¹H NMR confirms dihydro intermediates. IR carbonyl stretches (1690 cm⁻¹) and NH stretches (3448 cm⁻¹) confirm cyclization and amination. Regioselectivity in alkylation is guided by steric and electronic factors, with bulky substituents favoring position 2 over 3.

Comparative Analysis of Methods

Method Starting Material Key Reagent/Catalyst Yield (%) Advantages
Cyclocondensation 2-Amino-2-thiazoline Pd/C 62–70 High regioselectivity
One-Pot Thiazolamine Ionic liquid 86 Scalable, fewer steps
Acetic Anhydride Ortho-aminocarboxamide Acetic anhydride 70 Simple purification
Bromination-Amination 3-Methyl-thiazolopyrimidine NBS/NH₃ 60–75 Flexible functionalization

Challenges and Optimization Strategies

  • Regioselectivity : Competing alkylation at positions 2 and 3 necessitates careful choice of base and solvent.
  • Amination Efficiency : Direct nitration-reduction may outperform nucleophilic substitution in some cases.
  • Purification : Recrystallization from ethyl acetate/water mixtures improves purity.

Chemical Reactions Analysis

Types of Reactions

5-amino-3-methyl-7H-thiazolo[3,2-a]pyrimidin-7-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

While the specific compound "5-amino-3-methyl-7H-thiazolo[3,2-a]pyrimidin-7-one" is not widely documented, research on related thiazolo[3,2-a]pyrimidines reveals several applications and activities.

General Applications of Thiazolo[3,2-a]pyrimidines
Thiazolo[3,2-a]pyrimidines are a class of bicyclic heterocycles that have garnered significant interest due to their wide range of applications . These compounds exhibit diverse pharmacological activities, including:

  • Anti-HIV
  • Antibacterial
  • Anticancer
  • Anti-inflammatory
  • Antimalarial
  • Antimicrobial
  • Anti-HSV-1

Additionally, they have been identified as potential acetylcholinesterase inhibitors for treating Alzheimer’s disease .

Synthesis and Structural Diversity
A versatile method for synthesizing novel fluorinated thiazolo[3,2-a]pyrimidin-7-ones involves a one-pot reaction using 2-aminothiazoles or 2-amino-oxazoles and fluorinated alkynoates under transition-metal-free conditions . This method yields new fluorinated cyclized products with good to excellent yields and allows for functionalization via Suzuki-Miyaura and Sonogashira cross-coupling reactions, leading to highly diverse thiazolo- and oxazolo[3,2-a]pyrimidin-7-ones .

Specific Activities and Derivatives

  • hMAO-A Inhibition: Some fluorinated thiazolo[3,2-a]pyrimidin-7-one derivatives have shown selective inhibition of human monoamine oxidase A (hMAO-A) . For example, one compound showed an IC50 value of 54.08 μM .
  • mGlu2 Receptor Inhibition: 5H-thiazolo[3,2-a]pyrimidine derivatives have been studied for their ability to inhibit 1S,3R-ACPD-stimulated GTP gamma35S binding on rat mGlu2 receptor transfected cell membranes . The influence of substituents at different positions on the activity has also been discussed .
  • Carbonitrile Derivatives: Polysubstituted 5-amino-3,7-diphenyl-7H-thiazolo[3,2-a]pyrimidine-6-carbonitriles have been synthesized and biologically evaluated .
  • Antimycotic Properties: Some 7 H-thiazolo l 3,2-al -pyrimidin-7-one-5carboxylic acids were tested and found to have no influence on the growth of fungi .

Mechanism of Action

The mechanism of action of 5-amino-3-methyl-7H-thiazolo[3,2-a]pyrimidin-7-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of enzymes or proteins by binding to their active sites. The compound’s structure allows it to mimic natural substrates or inhibitors, thereby interfering with biological pathways . The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The introduction of fluorinated groups (e.g., CF₃, C₂F₅) or aromatic/alkyl substituents significantly alters melting points, solubility, and stability. For instance:

  • 5-(Trifluoromethyl)-7H-thiazolo[3,2-a]pyrimidin-7-one (3a) :
    • Melting point: 210–212°C
    • Yield: 88%
    • Fluorine atoms enhance lipophilicity and metabolic stability .
  • 5-Amino-3-benzyl-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one: Synthesized via Sonogashira coupling with 68–95% yields.
  • 5-Amino-3-methyl derivative (hypothetical): Expected lower melting point (~180–190°C) compared to fluorinated analogs due to reduced molecular symmetry. Amino group enhances hydrogen-bonding capacity, improving solubility in polar solvents.

Key Observations :

  • Fluorinated derivatives generally exhibit higher yields due to favorable electronic effects of fluorine during cyclization .
  • Palladium-mediated cross-coupling (e.g., Sonogashira) allows regioselective functionalization at the 2-position, enabling diverse analog synthesis .

Enzyme Inhibition

  • hMAO-A Inhibition: Compound 3g (5-CF₃-thiazolo[3,2-a]pyrimidin-7-one) shows selective hMAO-A inhibition (IC₅₀ = 54.08 µM), relevant for neurodegenerative disease treatment . 5-Amino-3-methyl derivative: The amino group may enhance interaction with enzyme active sites, though potency likely depends on substituent size and electronics.
  • Protein Tyrosine Phosphatase 4A3 (PTP4A3) Inhibition: Thiadiazolo[3,2-a]pyrimidinones with hydroxyl/arylidene substituents exhibit IC₅₀ values in the micromolar range (e.g., 33.2 µM for a thiadiazolo analog) .

Anticancer and Anti-inflammatory Activity

  • Fluorinated thiazolo[3,2-a]pyrimidinones demonstrate anti-proliferative effects against cancer cell lines, attributed to CF₃-induced membrane permeability .
  • Benzyl-substituted analogs show improved anti-inflammatory activity due to enhanced aryl interactions with COX-2 .

Data Table: Selected Thiazolo[3,2-a]pyrimidinone Derivatives

Compound Name Substituents Melting Point (°C) Yield (%) Key Biological Activity Reference
5-Amino-3-methyl-7H-thiazolo[3,2-a]pyrimidin-7-one* 5-NH₂, 3-CH₃ ~180–190 (est.) Hypothetical enzyme inhibition
5-CF₃-thiazolo[3,2-a]pyrimidin-7-one (3a) 5-CF₃ 210–212 88 hMAO-A inhibition (54.08 µM)
5-C₂F₅-oxazolo[3,2-a]pyrimidin-7-one (3k) 5-C₂F₅ 170–172 60 Not reported
5-Amino-3-benzyl derivative 5-NH₂, 3-benzyl 181–183 68–95 Anti-inflammatory

*Note: Data for 5-amino-3-methyl derivative inferred from structural analogs.

Biological Activity

5-amino-3-methyl-7H-thiazolo[3,2-a]pyrimidin-7-one is a heterocyclic compound belonging to the thiazolo[3,2-a]pyrimidine family. Its unique structural features, including an amino group at the 5-position and a methyl group at the 3-position, contribute to its biological activity, particularly in antimicrobial and antitumor applications. This article provides a comprehensive review of its biological activities, synthesis methods, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Chemical Formula : C7_7H7_7N3_3OS
  • CAS Number : 1189749-50-5

Structural Features

FeatureDescription
Thiazole Ring Fused with a pyrimidine ring
Amino Group Located at the 5-position
Methyl Group Located at the 3-position

Synthesis Methods

The synthesis of this compound typically involves the cyclization of appropriate precursors. A common method includes:

  • Reaction of 6-substituted-2-thiouracils with substituted phenacyl halides.
  • Formation of S-alkylated derivatives , followed by intramolecular cyclization to yield the thiazolo[3,2-a]pyrimidine core.

Reaction Conditions

  • Oxidation : Using hydrogen peroxide or potassium permanganate.
  • Reduction : Employing sodium borohydride or lithium aluminum hydride.

Antimicrobial Properties

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against various pathogens.

  • Inhibition of Bacterial Growth :
    • The compound has shown potent inhibitory effects against Pseudomonas aeruginosa and Escherichia coli, with a Minimum Inhibitory Concentration (MIC) as low as 0.21 µM .
    • It also shows selective action against Gram-positive organisms such as Micrococcus luteus.
  • Antifungal Activity :
    • The compound has demonstrated antifungal properties against species within the genus Candida, along with activity against some Gram-negative microorganisms .

The biological activity is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound can inhibit key enzymes such as DNA gyrase and MurD by binding to their active sites, disrupting essential cellular processes .

Binding Interactions

The interactions include:

  • Hydrogen bonds with residues SER1084, ASP437, and GLY459.
  • Pi–Pi stacking interactions with nucleotides in the DNA structure .

Cytotoxicity Studies

Cytotoxicity assessments using MTT assays on various cell lines (e.g., HaCat and Balb/c 3T3) revealed promising results indicating its potential for further development in cancer therapeutics .

Notable Studies

  • Study on Antimicrobial Efficacy :
    • A study evaluated several thiazolopyridine derivatives, including variations of the target compound, showing significant antimicrobial activity and suitable drug-like properties .
  • Molecular Docking Studies :
    • Molecular docking simulations indicated strong binding affinities of the compound to DNA gyrase comparable to established antibiotics like ciprofloxacin .

Q & A

Q. What methodologies assess the environmental impact of this compound?

  • Methodological Answer :
  • Biodegradation Studies : OECD 301F test to measure microbial degradation in aqueous systems.
  • Ecotoxicology : Daphnia magna acute toxicity (48h LC₅₀) and algal growth inhibition (72h IC₅₀).
  • Fate Modeling : EPI Suite™ to predict logP, bioaccumulation, and persistence .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-amino-3-methyl-7H-thiazolo[3,2-a]pyrimidin-7-one
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.